Cas no 2228062-70-0 (4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine)
4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine
- 4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine
- EN300-1808983
- 2228062-70-0
-
- Inchi: 1S/C12H18N2S/c1-12(2)7-3-4-8(9(12)5-7)10-6-15-11(13)14-10/h6-9H,3-5H2,1-2H3,(H2,13,14)/t7-,8?,9-/m0/s1
- InChI Key: KMHCUVBVIIRTGB-SMOXQLQSSA-N
- SMILES: S1C(N)=NC(=C1)C1CC[C@H]2C[C@@H]1C2(C)C
Computed Properties
- Exact Mass: 222.11906976g/mol
- Monoisotopic Mass: 222.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 67.2Ų
4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808983-0.05g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 0.05g |
$2148.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-0.1g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 0.1g |
$2251.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-0.25g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 0.25g |
$2353.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-0.5g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 0.5g |
$2455.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-1.0g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 1g |
$2558.0 | 2023-06-02 | ||
| Enamine | EN300-1808983-2.5g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 2.5g |
$5014.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-5.0g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 5g |
$7420.0 | 2023-06-02 | ||
| Enamine | EN300-1808983-10.0g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 10g |
$11001.0 | 2023-06-02 | ||
| Enamine | EN300-1808983-1g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 1g |
$2558.0 | 2023-09-19 | ||
| Enamine | EN300-1808983-5g |
4-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-1,3-thiazol-2-amine |
2228062-70-0 | 5g |
$7420.0 | 2023-09-19 |
4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine
Comprehensive Overview of 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine (CAS No. 2228062-70-0)
4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine is a specialized organic compound with a unique bicyclic structure and a thiazole amine functional group. This compound, identified by its CAS number 2228062-70-0, has garnered significant attention in the fields of medicinal chemistry and material science due to its potential applications in drug discovery and advanced material synthesis. The compound's structural complexity and stereochemistry make it a valuable intermediate for researchers exploring novel bioactive molecules.
The molecular structure of 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine features a bicyclo[3.1.1]heptane core, which is a rigid framework commonly found in natural products and pharmaceuticals. The presence of the thiazole ring, a heterocyclic moiety known for its diverse biological activities, further enhances the compound's utility in drug design. Researchers are particularly interested in its potential as a building block for kinase inhibitors and GPCR-targeted therapies, which are hot topics in current pharmaceutical research.
In recent years, the demand for high-purity chiral compounds like 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine has surged, driven by advancements in asymmetric synthesis and catalysis. The compound's stereospecificity makes it an ideal candidate for studies on enantioselective reactions, a key area of interest for chemists developing sustainable and efficient synthetic methodologies. Additionally, its potential role in green chemistry initiatives aligns with the growing emphasis on environmentally friendly processes in the chemical industry.
The thiazole moiety in 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine is known for its electron-rich properties, which contribute to the compound's reactivity and interaction with biological targets. This characteristic has led to its exploration in the development of fluorescent probes and sensor materials, addressing the increasing need for advanced diagnostic tools in healthcare and environmental monitoring. The compound's versatility also extends to material science, where it is being investigated for its potential in designing organic semiconductors and photovoltaic materials.
From a commercial perspective, 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine is available in limited quantities, primarily for research purposes. Its synthesis requires specialized expertise in chiral chemistry and heterocyclic compound preparation, making it a high-value product in the fine chemicals market. Researchers and manufacturers seeking this compound often look for suppliers with proven capabilities in custom synthesis and scale-up production, reflecting the compound's niche but growing demand.
In summary, 4-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-1,3-thiazol-2-amine (CAS No. 2228062-70-0) represents a fascinating intersection of chemistry and innovation. Its unique structural features and broad applicability make it a compound of interest for scientists across multiple disciplines. As research continues to uncover new uses for this molecule, its significance in both academic and industrial settings is expected to grow, solidifying its place as a valuable tool in modern chemical science.
2228062-70-0 (4-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-1,3-thiazol-2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)